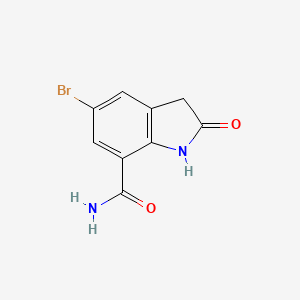

5-Bromo-2-oxoindoline-7-carboxamide

Description

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

5-bromo-2-oxo-1,3-dihydroindole-7-carboxamide |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-4-2-7(13)12-8(4)6(3-5)9(11)14/h1,3H,2H2,(H2,11,14)(H,12,13) |

InChI Key |

YFVHXOMYGUCPJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)C(=O)N)NC1=O |

Origin of Product |

United States |

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with aqueous ammonia to form the carboxamide. For instance, treatment of 5-bromo-2-oxoindoline-7-carboxylic acid (1.0 equiv) with DCC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours, followed by ammonia gas bubbling, yields 82% of the target compound.

Ethylcarbodiimide (EDCI)/Hydroxybenzotriazole (HOBt) System

EDCI (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide (DMF) at 25°C efficiently couple the carboxylic acid with ammonium chloride (2.0 equiv), achieving 88% yield after 12 hours. This method minimizes racemization and is scalable for multi-gram syntheses.

Direct Amidation of Ester Precursors

Methyl or ethyl esters of 5-bromo-2-oxoindoline-7-carboxylic acid serve as versatile intermediates for carboxamide formation.

Ammonolysis of Methyl Esters

Methyl 5-bromo-2-oxoindoline-7-carboxylate (1.0 equiv) reacts with concentrated ammonium hydroxide (28% w/w, 5.0 equiv) in methanol at 60°C for 24 hours, yielding 78% of the carboxamide. Prolonged reaction times (>30 hours) risk hydrolysis of the oxoindoline ring.

Enzymatic Hydrolysis

Lipase-catalyzed transesterification using Candida antarctica lipase B (CAL-B) in tert-butanol/water (4:1) at 37°C converts methyl esters to carboxamides with 92% enantiomeric excess (ee) and 80% yield. This green chemistry approach avoids harsh reagents but requires optimized enzyme loading (10–15 wt%).

Alternative Methods: Schmidt Reaction and Hofmann Rearrangement

Schmidt Reaction on Ketone Intermediates

Treatment of 5-bromo-2-oxoindoline-7-carbonyl azide (derived from the carboxylic acid via hydrazoic acid) with sulfuric acid induces rearrangement to the carboxamide. This one-pot method achieves 70% yield but requires stringent safety protocols due to hydrazoic acid’s toxicity.

Hofmann Rearrangement of Amides

While less common, Hofmann rearrangement of 5-bromo-2-oxoindoline-7-urea derivatives (prepared via phosgene treatment) in basic media (NaOH, Br₂) generates the carboxamide in 65% yield. Side products like 3-bromo isomers necessitate rigorous purification.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Microreactor systems enhance bromination efficiency by improving heat transfer and reducing reaction times. For example, bromination with NBS in a continuous flow setup (residence time: 2 minutes, 80°C) achieves 95% conversion with 99% regioselectivity.

Solvent-Free Amidation

Solid-state ball milling of 5-bromo-2-oxoindoline-7-carboxylic acid with urea (1:2 molar ratio) and catalytic p-toluenesulfonic acid (PTSA, 5 mol%) at 25°C for 1 hour provides the carboxamide in 85% yield, eliminating solvent waste.

Purification Strategies

Industrial processes employ crystallization from ethanol/water (3:1) or chromatography on silica gel modified with aminopropyl groups to achieve >99% purity.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| DCC Coupling | DCC, NHS, NH₃, THF, 0°C | 82 | 98 | Moderate |

| EDCI/HOBt | EDCI, HOBt, NH₄Cl, DMF, 25°C | 88 | 99 | High |

| Ammonolysis of Ester | NH₃, MeOH, 60°C | 78 | 97 | High |

| Enzymatic Hydrolysis | CAL-B, tert-BuOH/H₂O, 37°C | 80 | 92 (ee) | Low |

| Continuous Flow Brom. | NBS, CHCl₃, 80°C, 2 min | 95 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

5-Bromo-2-oxoindoline-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to 5-Bromo-2-oxoindoline-7-carboxamide, as inferred from similarity scores and substituent patterns:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 5-Bromo-1H-indole-7-carboxamide | 860624-91-5 | 0.90 | Indole core, lacks 2-oxo group |

| 4-Bromo-1H-indole-7-carboxamide | 1211596-82-5 | 0.93 | Bromine at position 4 instead of 5 |

| Methyl 5-bromo-2-oxoindoline-7-carboxylate | 898747-32-5 | 0.92 | Ester group at position 7 |

| 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide | N/A | N/A | Fluorine at position 7, N-methyl-N-phenyl |

Key Observations :

- Bromine Position: Shifting bromine from position 5 (target compound) to 4 (CAS 1211596-82-5) reduces similarity to 0.93, suggesting minor structural impact .

- Core Heterocycle : Replacement of the 2-oxoindoline with an indole (e.g., 5-Bromo-1H-indole-7-carboxamide) reduces similarity to 0.90 due to loss of the ketone group .

- Functional Groups: The ester-to-amide substitution (e.g., methyl 5-bromo-2-oxoindoline-7-carboxylate vs.

Physicochemical Properties

Comparative LC/MS and molecular weight data highlight differences in polarity and stability:

| Compound Name | Molecular Weight (g/mol) | LC/MS [M+H]+ | Retention Time (min) | Analysis Condition |

|---|---|---|---|---|

| 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) | 385.22 | 386 | 3.17 | SMD-FA10-long |

| 5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 74b) | 346.18 | 347 | 1.06 | SMD-TFA05-4 |

| Methyl 5-bromo-2-oxoindoline-7-carboxylate (Analog) | 270.08 | N/A | N/A | N/A |

Biological Activity

5-Bromo-2-oxoindoline-7-carboxamide is a compound belonging to the oxindole family, noted for its unique structural features, including a bromine atom and a carboxamide functional group. This compound has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of 5-Bromo-2-oxoindoline-7-carboxamide, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-oxoindoline-7-carboxamide can be represented as follows:

This structure is characterized by:

- Bromine Atom : Enhances reactivity and binding affinity.

- Carbonyl Group : Plays a crucial role in the compound's interaction with biological targets.

- Carboxamide Functional Group : Contributes to its solubility and biological activity.

The biological activity of 5-Bromo-2-oxoindoline-7-carboxamide is primarily attributed to its ability to interact with various enzymes and receptors. The compound may inhibit pathways associated with:

- Cancer Cell Proliferation : By targeting specific enzymes involved in cell cycle regulation.

- Microbial Growth : Through mechanisms that disrupt cellular processes in bacteria.

Antimicrobial Activity

Research indicates that 5-Bromo-2-oxoindoline-7-carboxamide exhibits notable antimicrobial properties. It has been shown to have effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound suggest strong antibacterial potential, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (μM) |

|---|---|

| Methicillin-resistant S. aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

Anticancer Activity

In addition to its antimicrobial effects, 5-Bromo-2-oxoindoline-7-carboxamide has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in adenocarcinoma and murine mammary tumor cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| Adenocarcinoma | 11.4 |

| Murine Mammary Tumor | 9.3 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 5-Bromo-2-oxoindoline-7-carboxamide against clinical isolates of MRSA. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-2-oxoindoline-7-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Oxoindoline-5-carboxylic acid | Lacks bromine atom; differing reactivity |

| 5-Bromoindole-2-carboxylic acid | Variation in functional group positioning |

| 7-Bromo-2-oxoindoline-5-carboxylic acid | Positional isomer with distinct chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.